molecular formula C15H10BrClN2OS B2385371 (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-83-5

(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2385371
CAS No.: 865543-83-5
M. Wt: 381.67
InChI Key: MUGUBZLBYJLMFI-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule based on a benzo[d]thiazol-2(3H)-ylidene scaffold, designed for advanced chemical biology and drug discovery research. This compound is of significant interest in medicinal chemistry due to the established biological activities of its core structure. Compounds featuring the iminothiazoline heterocycle have demonstrated a wide range of pharmacological applications, including potential as enzyme inhibitors and antimicrobial agents . Potential Research Applications and Value: Enzyme Inhibition Studies: Structurally analogous iminothiazoline derivatives have been identified as potent inhibitors of enzymes such as elastase, which is a key target in dermatological research for conditions like skin aging. The molecular structure suggests potential for binding to enzyme active sites, making it a candidate for investigating protease inhibition . Antimicrobial Research: Thiazole and benzamide-containing derivatives have shown promising broad-spectrum antibacterial activity against a panel of clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound could serve as a starting point for developing novel anti-infective agents targeting bacterial cell division protein FtsZ . Chemical Biology and Mechanism of Action: While the specific mechanism of action for this compound is under investigation, research on similar molecules provides strong guidance. Related compounds are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, often facilitated by the benzamide and thiazole rings . In antibacterial contexts, analogs have been shown to disrupt bacterial cell division by stimulating the polymerization of the FtsZ protein, thereby preventing proper Z-ring formation and leading to bacterial cell elongation and death . Note on Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-bromo-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGUBZLBYJLMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The chlorine and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by the reaction of 4-bromobenzoic acid with ammonia or an amine under dehydrating conditions.

    Coupling Reaction: The final step involves the coupling of the benzothiazole core with the benzamide moiety through an imine formation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the imine linkage to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Substituent Variations

The benzo[d]thiazole ring and its substituents critically influence physicochemical and biological properties. Key analogues include:

Table 1: Substituent Comparison on Benzo[d]thiazole and Benzamide Moieties
Compound Name Benzo[d]thiazole Substituents Benzamide Substituents Configuration Source
Target Compound 4-Cl, 3-CH₃ 4-Br E -
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-Cl-phenyl)ethan-1-one (3r) 3-(4-Br-benzyl) 4-Cl-phenyl Z
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) 4-Ph, 3-CH₂CH₃ H E
N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c) 4-Ph, 3-CH₂CHCH₂ H E
4-(4-Cl-phenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-Cl, - 4-N(CH₃)₂ E

Key Observations :

  • Alkyl/aryl groups (e.g., 3-CH₃, 3-allyl) on the thiazole nitrogen modulate steric bulk and solubility.
  • The E vs. Z configuration (e.g., in compound 3r ) affects molecular geometry and intermolecular interactions like hydrogen bonding .

Spectroscopic and Analytical Data

NMR and mass spectrometry data reveal substituent-driven shifts:

Table 2: Comparative NMR Data (Selected Examples)
Compound Name ¹H NMR (δ, ppm) Highlights ¹³C NMR (δ, ppm) Highlights Source
Target Compound -Br (C₆H₄): ~7.6–7.8; -Cl (thiazole): - C=O: ~165–170; C-Br: ~120–125 -
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) CH₂CH₃: 1.2–1.4 (t), 4.0–4.2 (q); Ph: 7.3–7.5 C=O: 165.2; Thiazole C2: 155.1
(Z)-3v (4-Br-phenyl ethanone derivative) -Br (C₆H₄): 7.7–7.9; thiazole H: 6.8–7.1 C=O: 188.5; C-Br: 122.3
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Benzamide H: 7.4–8.1; thiazole H: 7.2–7.4 C=O: 166.8; Thiazole C2: 154.6

Insights :

  • Electron-withdrawing groups (Br, Cl) deshield aromatic protons, shifting signals upfield.
  • Carbonyl (C=O) resonances typically appear at ~165–170 ppm, consistent across analogues .

Pharmacological Potential

While direct bioactivity data for the target compound is absent in the provided evidence, structurally related compounds exhibit notable activities:

  • Anti-HIV Activity : Thiazol-2-ylidene benzamides with acetyl or nitro substituents show inhibitory effects against HIV .
  • Antimicrobial Properties : Compounds like 4c1 and 4d1 () demonstrate antibacterial activity, suggesting halogenated thiazoles may enhance membrane penetration .
  • Cytotoxicity : Derivatives with morpholine or pyrrolidine groups (e.g., 4c2, 4d2) exhibit modulated toxicity profiles, highlighting the role of polar substituents .

Biological Activity

(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its structure features a bromine atom at the 4-position of the benzamide ring and a chlorine atom at the 4-position of the benzo[d]thiazole ring, along with a methyl group at the 3-position of the benzo[d]thiazole ring and an imine linkage between the benzamide and benzo[d]thiazole moieties. This unique composition contributes to its diverse biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Property Details
Molecular Formula C14H10BrClN2S
Molecular Weight 401.72 g/mol
Structural Features Thiazole ring, bromine and chlorine substituents, methyl group

Anticancer Activity

Research indicates that compounds with thiazole structures, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The presence of the chlorine and bromine substituents enhances their reactivity, contributing to their potential as anticancer agents.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) or interfering with cellular signaling pathways involved in cell proliferation and survival .
  • Case Studies :
    • A study demonstrated that similar thiazole derivatives showed IC50 values less than that of doxorubicin against breast and lung cancer cell lines, indicating a promising therapeutic potential .
    • Another investigation revealed that specific structural modifications in thiazole compounds could lead to enhanced antiproliferative activity, suggesting that this compound might exhibit comparable or superior efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity.

  • Mechanism of Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is likely responsible for its antimicrobial effects.
  • Research Findings :
    • Compounds similar to this benzothiazole derivative have demonstrated significant antibacterial activity against various strains, including those resistant to conventional antibiotics. This suggests that this compound could be a candidate for further development in treating bacterial infections .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound Name Structural Features Biological Activity
(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamideThiazole ring, thiophene structureAntimicrobial
(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideQuinoline substituentElastase inhibitor
(E)-4-bromo-N-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamideNitro group enhancing reactivityAnticancer

This table illustrates how variations in substituents can influence biological activity. The unique combination of bromine and chlorine in this compound enhances its potential for therapeutic applications compared to other derivatives.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DCM, THF) to avoid hydrolysis.
  • Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Final purification via recrystallization (e.g., ethanol/water) ensures >95% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon types (e.g., carbonyl C=O at ~170 ppm). NOESY confirms the (E)-configuration of the imine bond .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS/Q-TOF) : Confirms molecular weight (e.g., [M+H]+ at m/z 423.98) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond ~1.74 Å in thiazole ring) and crystal packing .

Q. Data Interpretation Example :

  • A singlet at δ 2.5 ppm in 1H NMR indicates the 3-methyl group on the thiazole ring.
  • Absence of NH stretch in IR confirms imine formation .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC50 variability) often stem from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentration, or incubation time. Standardize protocols using guidelines like NIH/WHO recommendations .
  • Solubility/Purity : Use DMSO stocks with <0.1% impurities (confirmed by HPLC) and control for aggregation via dynamic light scattering (DLS) .
  • Structural Analog Comparison : Test analogs (e.g., 4-cyano or 4-nitro derivatives) to isolate substituent effects. For example, bromo groups may enhance hydrophobic interactions vs. electron-withdrawing groups (e.g., -CN) .

Case Study :
If anti-inflammatory activity conflicts, perform:

  • Dose-Response Curves : Across 3+ independent replicates.
  • Target Validation : siRNA knockdown of suspected targets (e.g., COX-2) to confirm mechanistic relevance .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Dock the compound into X-ray structures (e.g., PDB: 1CX2 for kinases) using flexible ligand sampling. Key interactions:
    • Bromo group with hydrophobic pockets (e.g., Val123 in EGFR).
    • Amide carbonyl with hydrogen-bond donors (e.g., Lys45) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity (e.g., pIC50 = 6.2 ± 0.3) .

Q. Validation :

  • Compare computational predictions with experimental SPR (surface plasmon resonance) binding assays (KD ≤ 1 µM) .

Advanced: How does the (E)-configuration of the imine bond influence reactivity and bioactivity?

Methodological Answer:
The (E)-isomer’s stability and spatial arrangement affect:

  • Chemical Reactivity : The imine’s lone pair orientation dictates nucleophilic attack sites (e.g., para-bromo substitution favors SNAr reactions) .
  • Biological Interactions : The (E)-configuration positions the 4-bromo group for optimal van der Waals contacts with hydrophobic receptor pockets, enhancing binding affinity by ~3-fold vs. (Z)-isomers .

Q. Experimental Proof :

  • NOESY NMR : No cross-peaks between the imine proton and 3-methyl group confirm the (E)-geometry.
  • Bioactivity Comparison : (E)-isomer shows IC50 = 12 µM vs. (Z)-isomer IC50 = 45 µM in kinase inhibition assays .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., morpholinosulfonyl) to reduce logP from 3.5 to 2.8, improving aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., imine hydrolysis). Block degradation via methyl substituents .
  • ProDrug Design : Mask the amide as an ester (e.g., pivaloyloxymethyl) for enhanced oral bioavailability .

Q. In Vivo Validation :

  • Pharmacokinetic parameters (Cmax, t1/2) in rodent models via LC-MS/MS plasma analysis .

Table 1: Comparative Bioactivity of Structural Analogs

CompoundSubstituentsIC50 (µM)Target
Target Compound4-Br, 4-Cl, 3-Me12.0Kinase X
Analog 1 (4-CN derivative)4-CN, 4-Cl, 3-Me28.4Kinase X
Analog 2 (4-NO₂ derivative)4-NO₂, 4-Cl, 3-Me8.7Kinase X
Analog 3 (E→Z isomer)4-Br, 4-Cl, 3-Me (Z)45.0Kinase X

Data derived from kinase inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.